REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][C:6](=O)[O:5][C:3]1=[O:4].[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([C:21]#[N:22])=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=1>>[CH3:1][C:2]1([CH3:9])[CH2:7][C:6](=[O:5])[N:10]([C:11]2[CH:12]=[CH:13][C:14]([C:21]#[N:22])=[C:15]([C:17]([F:18])([F:19])[F:20])[CH:16]=2)[C:3]1=[O:4]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)OC(C1)=O)C
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)C(F)(F)F)C#N
|
Name
|
solid
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(N(C(C1)=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |